molecular formula C10H15BrN4O2S B13923003 5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine

5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine

Cat. No.: B13923003
M. Wt: 335.22 g/mol
InChI Key: ZFGIKKUNJIAYIZ-UHFFFAOYSA-N
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Description

5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a dimethylamino group, and an azetidinylsulfonyl group attached to a pyridine ring

Chemical Reactions Analysis

5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine include other pyridine derivatives with different substituents. Some examples are:

These compounds share a similar pyridine core but differ in their substituents, which can significantly affect their chemical properties and applications

Properties

Molecular Formula

C10H15BrN4O2S

Molecular Weight

335.22 g/mol

IUPAC Name

5-bromo-3-[3-(dimethylamino)azetidin-1-yl]sulfonylpyridin-2-amine

InChI

InChI=1S/C10H15BrN4O2S/c1-14(2)8-5-15(6-8)18(16,17)9-3-7(11)4-13-10(9)12/h3-4,8H,5-6H2,1-2H3,(H2,12,13)

InChI Key

ZFGIKKUNJIAYIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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